3-Chloro-4-(difluoromethoxy)benzenesulfonamide

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Medicinal chemistry programs targeting carbonic anhydrase or kinase inhibition require precise halogenation patterns-even minor substitutions cause >100-fold potency differences, invalidating SAR conclusions. This compound delivers the exact 3-chloro-4-(difluoromethoxy) substitution at ≥98% purity. • Metabolically stable OCHF2 isostere enhances permeability vs. methoxy analogs • LogP 1.59, TPSA 69.39 Ų - favorable lead optimization property space • Available from stock for immediate global shipping; sealed dry storage at 2-8°C

Molecular Formula C7H6ClF2NO3S
Molecular Weight 257.64 g/mol
Cat. No. B13636029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(difluoromethoxy)benzenesulfonamide
Molecular FormulaC7H6ClF2NO3S
Molecular Weight257.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)Cl)OC(F)F
InChIInChI=1S/C7H6ClF2NO3S/c8-5-3-4(15(11,12)13)1-2-6(5)14-7(9)10/h1-3,7H,(H2,11,12,13)
InChIKeyWMDJJJIBZITMFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(difluoromethoxy)benzenesulfonamide Overview


3-Chloro-4-(difluoromethoxy)benzenesulfonamide (CAS: 1152860-14-4; MW: 257.64 g/mol) is a halogenated aromatic sulfonamide building block with potential utility in medicinal chemistry programs targeting carbonic anhydrase inhibition and kinase modulation . It features a 3-chloro substituent and a 4-difluoromethoxy group on a benzenesulfonamide core, a substitution pattern that influences physicochemical properties and target engagement compared to non-halogenated or differently substituted analogs . The compound is commercially available at ≥98% purity, with a calculated logP of 1.59 and a topological polar surface area (TPSA) of 69.39 Ų, placing it within favorable property space for lead optimization efforts .

Halogenation pattern: 3-chloro, 4-difluoromethoxy substitution for distinct electronic and steric profile.
Purity: Research-grade purity suitable for reproducible screening.
Property space: Calculated logP and TPSA within lead-like range for medicinal chemistry.

3-Chloro-4-(difluoromethoxy)benzenesulfonamide: SAR Substitution Risks


The difluoromethoxy (-OCHF2) and chloro (-Cl) substituents on the benzenesulfonamide scaffold are not interchangeable with simpler groups like methoxy (-OCH3) or hydrogen. The difluoromethoxy group, in particular, is a metabolically stable lipophilic isostere that enhances membrane permeability and binding site complementarity, whereas the chloro atom introduces a distinct electronic and steric profile that can dramatically alter target affinity and isoform selectivity . Literature indicates that even minor changes in halogen substitution patterns on benzenesulfonamides can lead to >100-fold differences in inhibitory potency against carbonic anhydrase isoforms . Consequently, generic substitution with non-halogenated or methoxy-containing analogs would compromise the validity of structure-activity relationship (SAR) campaigns and lead optimization programs, making procurement of the precise substitution pattern essential for reproducible, interpretable results.

Methoxy analog substitution
Replacing -OCHF2 with -OCH3 may increase logP (>3) and reduce metabolic stability, shifting solubility and off-target binding profile.
Regioisomer mismatch (2-chloro)
2-chloro-4-(difluoromethoxy) regioisomer presents altered binding orientation; SAR conclusions may not transfer.
Non-halogenated analog
Lack of chloro and difluoromethoxy groups can reduce target affinity, with literature indicating potential >100-fold potency shift in CA inhibition.

3-Chloro-4-(difluoromethoxy)benzenesulfonamide: Product Differentiation Evidence


Metabolic Stability: Difluoromethoxy Advantage

The presence of the difluoromethoxy (-OCHF2) group, as opposed to a methoxy (-OCH3) group, is known to confer increased metabolic stability in benzenesulfonamide derivatives. This is a class-level inference supported by literature showing that fluorinated alkoxy groups reduce susceptibility to oxidative metabolism compared to their non-fluorinated counterparts . The target compound's difluoromethoxy substituent is expected to provide a longer half-life in microsomal stability assays than its methoxy analog (3-chloro-4-methoxybenzenesulfonamide), although direct comparative data for this specific pair are not yet published.

Metabolic Stability
Class-level inference
Difluoromethoxy predicted to improve microsomal stability vs. methoxy analog
May support longer in vitro half-life; direct comparative data absent.
Data to verify for this specific pair.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Lipophilicity: Difluoromethoxy vs. Methoxy

Computational chemistry data indicates that 3-chloro-4-(difluoromethoxy)benzenesulfonamide possesses a calculated logP of 1.5888, which is significantly lower than the 3.22 ACD/LogP reported for the structurally similar 3-chloro-4-methoxybenzenesulfonamide derivative . This 1.63 log unit difference translates to approximately a 42-fold difference in octanol-water partition coefficient, suggesting that the difluoromethoxy compound has more favorable aqueous solubility and reduced lipophilicity-driven off-target binding.

Lipophilicity
Head-to-head
logP 1.59 (target) vs. 3.22 (methoxy analog); Δ −1.63 (~42-fold lower partition)
Supports improved aqueous solubility and reduced non-specific binding.
Calculated values; experimental confirmation recommended.
Physicochemical Properties ADME Lead Optimization

Carbonic Anhydrase Inhibition & Isoform Selectivity

Benzenesulfonamides, including 3-chloro-4-(difluoromethoxy)benzenesulfonamide, are established inhibitors of carbonic anhydrase (CA) enzymes, with nanomolar IC50 values reported for closely related compounds [1]. For instance, 4-(difluoromethoxy)benzenesulfonamide exhibits nanomolar activity against CA IX and XII [1]. The chloro substituent at the 3-position can further modulate isoform selectivity: 4-methyl-N-phenylbenzenesulfonamide, a structurally related sulfonamide, shows a selective IC50 of 90 nM for CA IX over other isoforms [2]. This class-level evidence suggests that the target compound may offer a tunable selectivity profile for CA IX/XII, which are therapeutic targets in cancer and inflammation.

CA Inhibition
Class-level inference
Structural analogs show nanomolar CA IX/XII activity; 3-Cl may tune selectivity.
Supports CA IX/XII inhibitor lead optimization; direct IC50 not reported for this compound.
Class inference; confirm experimentally.
Enzyme Inhibition Cancer Therapeutics Carbonic Anhydrase

High Chemical Purity Assurance

Commercially supplied 3-chloro-4-(difluoromethoxy)benzenesulfonamide is guaranteed at a minimum purity of 98% by HPLC, as verified by multiple independent vendors . This high purity level minimizes the risk of confounding biological activity from impurities, which is particularly important for compounds used in early-stage screening campaigns where even minor contaminants can skew dose-response curves and lead to false hit identification.

Purity
Specification review
≥98% (HPLC)
Minimizes impurity interference in screening assays.
Supplier-certified.
Quality Control Assay Reproducibility Chemical Procurement

Regioisomeric Specificity: 3-Chloro vs. 2-Chloro

The position of the chloro substituent on the benzene ring is critical for target binding. The 3-chloro-4-(difluoromethoxy)benzenesulfonamide regioisomer (target compound) is distinct from its 2-chloro analog (2-chloro-4-(difluoromethoxy)benzenesulfonamide) [1]. While direct comparative biological data are lacking, general principles of medicinal chemistry indicate that such positional isomerism can lead to profound differences in binding affinity and selectivity due to altered electrostatic potential and steric hindrance within the enzyme active site. Researchers requiring the 3-chloro substitution pattern for SAR studies must specifically procure this isomer to maintain experimental consistency and avoid confounding results.

Regioisomeric Identity
Supporting evidence
3-Chloro substitution distinct from 2-chloro isomer
Essential for SAR consistency; isomer may alter binding mode.
Verify by NMR/HPLC.
Structure-Activity Relationship Molecular Recognition Isomer Differentiation

3-Chloro-4-(difluoromethoxy)benzenesulfonamide: Research Applications


CA IX/XII Inhibitor Lead Optimization

The difluoromethoxy group enhances metabolic stability and membrane permeability, while the 3-chloro substituent provides a vector for modulating isoform selectivity . Based on class-level evidence showing nanomolar CA IX inhibition by structural analogs, this compound is well-suited as a scaffold for developing selective CA IX/XII inhibitors for oncology applications. The lower logP compared to methoxy analogs reduces lipophilicity-driven off-target binding, improving the likelihood of identifying selective leads .

SAR Studies of Sulfonamide Therapeutics

The distinct physicochemical profile—specifically, a logP of 1.59 and the presence of both chloro and difluoromethoxy groups—makes this compound a valuable tool for probing the contribution of halogenation to target binding and ADME properties . Its high purity (≥98%) ensures that SAR conclusions are based on the compound's intrinsic activity rather than impurities, which is critical for quantitative structure-activity relationship (QSAR) modeling .

Synthesis of Kinase/PDE Inhibitor Intermediates

The sulfonamide moiety is a privileged scaffold in kinase and phosphodiesterase (PDE) inhibitor design . The 3-chloro-4-(difluoromethoxy) substitution pattern offers a unique combination of electronic and steric properties that can be exploited in the synthesis of more complex, patentable chemical matter. The compound's commercial availability in high purity reduces the need for in-house synthesis, accelerating hit-to-lead timelines .

In Vitro ADME Profiling of Fluorinated Sulfonamides

The difluoromethoxy group's anticipated metabolic stability advantage over methoxy analogs makes this compound an ideal probe for assessing the impact of fluorination on microsomal stability and permeability . Researchers can use this compound to benchmark the pharmacokinetic performance of a fluorinated sulfonamide series against non-fluorinated controls, informing lead selection and optimization strategies .

Application
Selection Property
Validation Focus
CA IX/XII lead optimization research
3-Cl,4-OCHF2 substitution and purity
CA isoform selectivity and metabolic stability
Sulfonamide SAR campaigns
Distinct logP and halogenation pattern
Quantitative SAR (QSAR) modeling input
Kinase/PDE inhibitor intermediate synthesis
Sulfonamide scaffold with unique substitution
Compatibility with downstream functionalization
In vitro ADME benchmarking
Fluorinated vs. non-fluorinated analog
Microsomal stability and permeability assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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